3-(Trifluoromethyl)cyclobutane-1-carbonitrile

Description

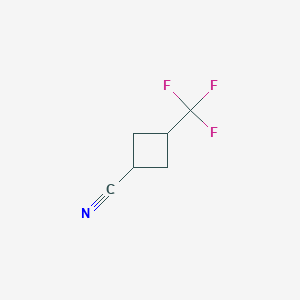

3-(Trifluoromethyl)cyclobutane-1-carbonitrile is a cyclobutane derivative featuring a trifluoromethyl (-CF₃) group and a nitrile (-C≡N) substituent at the 1- and 3-positions of the four-membered ring, respectively. The trifluoromethyl group confers high electronegativity and lipophilicity, while the nitrile group enhances polarity and reactivity.

Properties

IUPAC Name |

3-(trifluoromethyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N/c7-6(8,9)5-1-4(2-5)3-10/h4-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMDYBHMHOZRRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 3-Methylene-1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

A widely reported method involves the oxidation of 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. Ruthenium trichloride (RuCl) and sodium periodate (NaIO) in a biphasic ethyl acetate/water system facilitate this transformation. The reaction proceeds via oxidative cleavage of the methylene group, yielding 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile as an intermediate. Subsequent dehydration using agents like phosphorus oxychloride (POCl) or thionyl chloride (SOCl) converts the ketone to the nitrile.

Key Conditions :

Direct Functionalization of 3-Methylene-1-(Trifluoromethyl)cyclobutane-1-carbonitrile

The nitrile precursor itself can undergo further functionalization. For example, hydroboration-oxidation of the methylene group introduces hydroxyl or halide substituents, enabling diversification into analogs like 3-hydroxy- or 3-bromo-1-(trifluoromethyl)cyclobutane-1-carbonitrile.

Ring Contraction of Pyrrolidines

Mechanism and Methodology

A contractive approach utilizes pyrrolidine derivatives treated with hypervalent iodine reagents (e.g., hydroxy(tosyloxy)iodobenzene, HTIB). This generates a reactive 1,4-biradical intermediate via nitrogen extrusion, which undergoes stereospecific cyclization to form the cyclobutane core. The cyano group is introduced through subsequent electrophilic amination or oxidation of intermediate amines.

Example :

-

Substrate : -Aminated pyrrolidine.

-

Reagents : HTIB, ammonium hexafluorophosphate (NHPF).

Trifluoromethylation of Cyclobutanones

Nucleophilic Trifluoromethylation

Cyclobutanones are converted to trifluoromethyl carbinols using trimethyl(trifluoromethyl)silane (TMSCF) and a fluoride source (e.g., CsF). The resulting alcohol is then dehydrated to the nitrile via a two-step process:

-

Trifluoromethylation :

-

Dehydration :

Optimized Conditions :

Deoxygenation of Oxalate Derivatives

Radical-Mediated Deoxygenation

Diethyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate undergoes deoxygenation using tributyltin hydride (BuSnH) and a radical initiator (e.g., AIBN). This eliminates the hydroxyl group, followed by decarboxylation to yield the nitrile.

Procedure :

-

Oxalate Formation : React cyclobutanone with diethyl oxalate.

-

Deoxygenation : BuSnH (1.2 equiv), AIBN (0.1 equiv), toluene, 80°C.

-

Decarboxylation : Hydrolysis with aqueous HCl.

Elimination Reactions from Alcohol Precursors

Tosylation-Elimination Strategy

3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carbonitrile is converted to its tosylate derivative using toluenesulfonyl chloride (TsCl) and triethylamine. Subsequent elimination with a strong base (e.g., DBU) produces the nitrile.

Conditions :

-

Tosylation : TsCl (1.3 equiv), EtN (1.3 equiv), DCM, 0°C → 40°C.

-

Elimination : DBU (2 equiv), DMF, 80°C.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Oxidation of Methylene Precursors | High selectivity, scalable | Requires toxic RuCl | 65–75% |

| Ring Contraction | Access to stereochemical complexity | Limited substrate scope | 50–79% |

| Trifluoromethylation | Mild conditions, industrial applicability | Costly TMSCF | 70–85% |

| Deoxygenation of Oxalates | Avoids hazardous reagents | Uses toxic BuSnH | 40% |

| Tosylation-Elimination | Straightforward purification | Requires acidic conditions | 68–72% |

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, primary amines, and substituted cyclobutane compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Discovery and Development

The compound serves as a crucial intermediate in the synthesis of novel pharmaceutical agents. Its derivatives have been investigated for potential biological activities, particularly in the design of drugs with enhanced metabolic stability and bioavailability. For instance, cyclobutane derivatives are often utilized as restricted mimics of alkyl chains, which can improve the pharmacokinetic properties of drug candidates .

Recent studies have highlighted the synthesis of cyclobutane-containing building blocks derived from 3-(trifluoromethyl)cyclobutane-1-carbonitrile. These building blocks have been shown to possess promising activity against various biological targets, including inhibitors for cancer-related pathways such as the IGF-1R and JAK1 pathways .

1.2 Case Studies

- Selective HMT-Inhibitor : The compound has been linked to the development of selective inhibitors like Pinometostat (EPZ-5676), which targets histone methyltransferases involved in cancer progression .

- FDA-approved Drugs : The synthesis of cyclobutane derivatives has contributed to FDA-approved drugs such as Abrocitinib and Ivosidenib, demonstrating the compound's relevance in contemporary drug design .

Synthetic Applications

3-(Trifluoromethyl)cyclobutane-1-carbonitrile is also employed as a synthetic precursor in organic chemistry. The presence of both trifluoromethyl and nitrile functionalities allows for diverse chemical transformations.

2.1 Synthesis of Building Blocks

The compound can be transformed into various α-trifluoromethyl-substituted cyclobutane derivatives through reactions such as nucleophilic additions and cycloadditions. These derivatives are valuable for creating complex molecular architectures suitable for further functionalization .

2.2 Scalable Synthesis Techniques

Recent advancements have reported scalable synthetic methods for producing 3-(trifluoromethyl)cyclobutane-1-carbonitrile, emphasizing its feasibility for large-scale applications in drug discovery . For example, two efficient synthetic routes have been developed that allow for the production of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, which can then be converted into 3-(trifluoromethyl)cyclobutane-1-carbonitrile through dehydration processes .

Material Science Applications

The unique properties imparted by the trifluoromethyl group enhance the thermal stability and resistance to degradation of materials developed using 3-(trifluoromethyl)cyclobutane-1-carbonitrile. This makes it an attractive candidate for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The nitrile group can form hydrogen bonds and other interactions with biological targets, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-(Trifluoromethyl)cyclobutane-1-carbonitrile and related cyclobutane-carbonitrile derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| 3-(Trifluoromethyl)cyclobutane-1-carbonitrile | C₆H₆F₃N | ~167.13 (estimated) | -CF₃ at C3, -CN at C1 | High lipophilicity, electron-withdrawing effects, potential metabolic stability |

| 3,3-Dimethylcyclobutanecarbonitrile | C₇H₁₁N | 109.17 | Two -CH₃ groups at C3, -CN at C1 | Lower polarity, steric hindrance from methyl groups, higher boiling point |

| 3-Methylenecyclobutanecarbonitrile | C₆H₇N | 93.13 | Methylene (-CH₂) at C3, -CN at C1 | Conjugated double bond enhances reactivity, lower molecular weight |

| 3-(Difluoromethyl)cyclobutane-1-carbonitrile | C₆H₇F₂N | 149.13 | -CHF₂ at C3, -CN at C1 | Moderate electronegativity, reduced lipophilicity compared to -CF₃ analogs |

| 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | C₁₀H₇FN₂O | 190.17 | Oxo (=O) and fluoropyridinyl substituents | Increased polarity, potential for hydrogen bonding, complex stereochemistry |

Key Findings:

Electronic Effects :

- The trifluoromethyl group in 3-(Trifluoromethyl)cyclobutane-1-carbonitrile exerts stronger electron-withdrawing effects compared to methyl (-CH₃) or difluoromethyl (-CHF₂) groups, enhancing the electrophilicity of the nitrile group and influencing reaction pathways .

- In contrast, 3,3-Dimethylcyclobutanecarbonitrile exhibits steric hindrance from its methyl groups, which may slow down nucleophilic attacks .

Physicochemical Properties :

- The trifluoromethyl derivative is estimated to have higher lipophilicity (logP) than its difluoromethyl or methylene analogs, improving membrane permeability in biological systems .

- 3-Methylenecyclobutanecarbonitrile’s conjugated double bond increases its reactivity in cycloaddition or polymerization reactions .

Synthetic Utility: 3-(Trifluoromethyl)cyclobutane-1-carbonitrile can serve as a precursor in photoredox-catalyzed dicarbofunctionalization reactions, as demonstrated in the synthesis of methyl 5,6-dicyano-2,2-diphenylhexanoate . 3-(Difluoromethyl) analogs are less commonly reported, suggesting unique applications for the trifluoromethyl variant in fluorinated drug discovery .

Safety and Stability :

Biological Activity

3-(Trifluoromethyl)cyclobutane-1-carbonitrile is an organic compound notable for its unique structural features, including a trifluoromethyl group and a nitrile group attached to a cyclobutane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a building block in drug synthesis.

The compound is synthesized through various methods, often starting from cyclobutanone precursors. One common synthetic route involves the treatment of 4-oxocyclobutane derivatives with trimethylsilyl trifluoromethanesulfonate (TMSCF3) in the presence of fluoride sources, leading to the formation of the trifluoromethylated product. The synthesis can be scaled up efficiently, making it suitable for industrial applications .

The biological activity of 3-(trifluoromethyl)cyclobutane-1-carbonitrile is largely attributed to its functional groups. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins and enzymes. The nitrile group allows for hydrogen bonding and other interactions, potentially influencing the compound's biological specificity and activity .

Biological Activity

Research has indicated that derivatives of 3-(trifluoromethyl)cyclobutane-1-carbonitrile exhibit a range of biological activities:

- Antibacterial Activity : In studies assessing antibacterial properties, certain derivatives demonstrated significant activity against various strains, including Bacillus mycoides and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined, with some compounds showing MIC values as low as 4.88 µg/mL .

- Anticancer Activity : The compound has been tested against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, some derivatives exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent, indicating promising anticancer potential .

Case Studies

Several studies have explored the biological implications of this compound:

-

Study on Antibacterial Properties :

- Objective : To evaluate the antibacterial efficacy of various derivatives.

- Findings : Compounds with trifluoromethyl substitutions showed enhanced antibacterial activity compared to non-substituted counterparts. The most active derivative had an MIC value significantly lower than that of traditional antibiotics .

-

Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects on different cancer cell lines.

- Results : Derivatives like compound 8 exhibited IC50 values of 22.4 μM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 μM). This suggests that modifications to the cyclobutane structure can lead to improved therapeutic agents in oncology .

Comparative Analysis

The biological activity of 3-(trifluoromethyl)cyclobutane-1-carbonitrile can be compared with similar compounds:

| Compound Name | Antibacterial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| 3-(Trifluoromethyl)cyclobutane-1-carbonitrile | 4.88 µg/mL | 22.4 μM |

| Doxorubicin | N/A | 52.1 μM |

| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | N/A | Data pending |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Trifluoromethyl)cyclobutane-1-carbonitrile?

A photoredox-catalyzed dicarbofunctionalization approach has been employed for related cyclobutane-carbonitrile derivatives. For example, styrenes and 3-(((4-(trifluoromethyl)benzoyl)oxy)imino)cyclobutane-1-carbonitrile were reacted under visible-light catalysis to yield functionalized products (80% yield) using petroleum ether/ethyl acetate solvent systems . This method highlights the utility of radical intermediates in constructing cyclobutane scaffolds.

Q. How is the molecular structure of 3-(Trifluoromethyl)cyclobutane-1-carbonitrile confirmed experimentally?

Structural confirmation typically involves a combination of NMR (¹H, ¹³C, and ¹⁹F), IR spectroscopy (to identify nitrile and CF₃ stretches), and high-resolution mass spectrometry (HRMS). The molecular formula (C₆H₅F₃N) and weight (153.18 g/mol) reported in synthetic catalogs provide baseline validation . For stereochemical analysis, NOESY or X-ray crystallography may be required.

Q. What safety protocols should be followed when handling this compound?

While direct safety data for this compound is limited, analogous fluorinated nitriles require stringent precautions:

- Use inert-atmosphere gloveboxes to avoid moisture/air exposure.

- Wear PPE (nitrile gloves, safety goggles) to prevent skin/eye contact .

- Store at 2–8°C in airtight containers under nitrogen .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

Contradictions in NMR or IR spectra may arise from impurities or tautomeric forms. Cross-validate with computational methods (e.g., DFT for predicting chemical shifts) and ensure purity via HPLC (≥95% by area normalization) . For fluorinated compounds, ¹⁹F NMR is critical to confirm trifluoromethyl group integrity .

Q. What factors influence the reactivity of 3-(Trifluoromethyl)cyclobutane-1-carbonitrile in photoredox catalysis?

Key factors include:

- Substituent effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the nitrile carbon.

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize radical intermediates .

- Catalyst choice : Iridium-based photocatalysts (e.g., Ir(ppy)₃) improve efficiency in visible-light-driven reactions .

Q. How does this compound serve as a building block in medicinal chemistry?

Its rigid cyclobutane core and fluorinated motifs are valuable for designing bioactive molecules. For instance, similar structures are precursors for kinase inhibitors or PET tracers due to metabolic stability imparted by the CF₃ group . Functionalization at the nitrile position (e.g., hydrolysis to carboxylic acids) expands derivatization potential.

Q. What analytical techniques are suitable for studying its stability under thermal or photolytic conditions?

Q. Can computational modeling predict its reactivity in nucleophilic substitution reactions?

Yes. Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify electrophilic sites (e.g., nitrile carbon). Molecular dynamics (MD) simulations further elucidate solvent effects on transition states. These models guide experimental design for SN2 or Michael addition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.